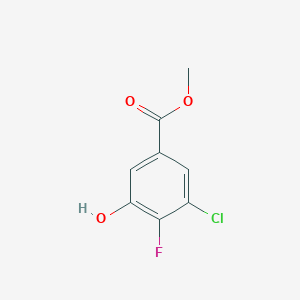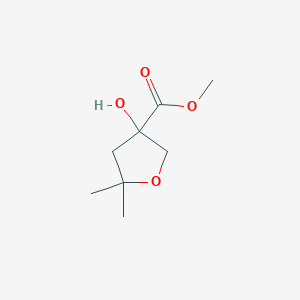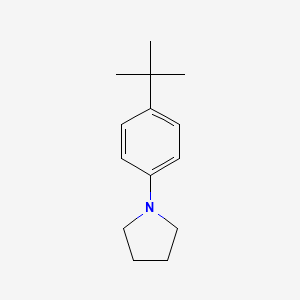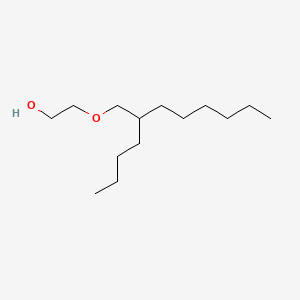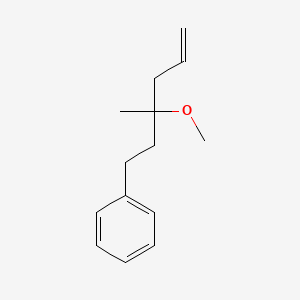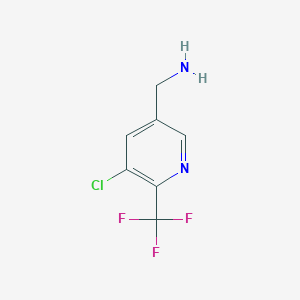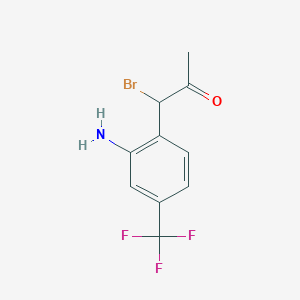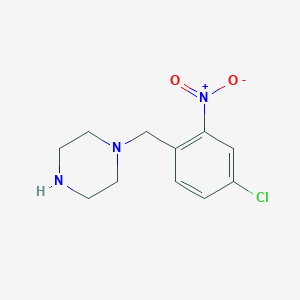
1-(4-Bromo-2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-nitrobenzyl)piperazine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzyl moiety, which is further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(4-Bromo-2-nitrobenzyl)piperazine typically involves the reaction of 4-bromo-2-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
1-(4-Bromo-2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with sodium azide can lead to the formation of 1-(4-azido-2-nitrobenzyl)piperazine.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride. This reduction yields 1-(4-amino-2-bromobenzyl)piperazine.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. For instance, the oxidation of the piperazine ring can lead to the formation of N-oxides.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Bromo-2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. Derivatives of piperazine are known to exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of 1-(4-Bromo-2-nitrobenzyl)piperazine depends on its specific application and the biological target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the bromine and nitro groups can influence its binding affinity and specificity towards these targets.
For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential enzymes or disrupting the integrity of the bacterial cell membrane. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
相似化合物的比较
1-(4-Bromo-2-nitrobenzyl)piperazine can be compared with other similar compounds, such as:
1-(4-Nitrobenzyl)piperazine: This compound lacks the bromine atom, which can affect its reactivity and biological activity.
1-(4-Bromo-2-fluorobenzyl)piperazine: The presence of a fluorine atom instead of a nitro group can lead to different chemical and biological properties.
1-(4-Chloro-2-nitrobenzyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C11H14ClN3O2 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC 名称 |
1-[(4-chloro-2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14ClN3O2/c12-10-2-1-9(11(7-10)15(16)17)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8H2 |
InChI 键 |
FXEACNGOUARUHO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


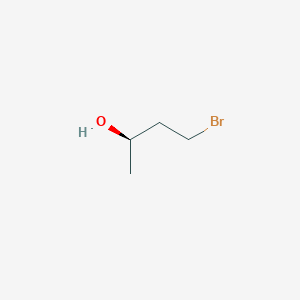
![2-{[(2-Ethenylphenyl)methoxy]methyl}oxirane](/img/structure/B14073728.png)
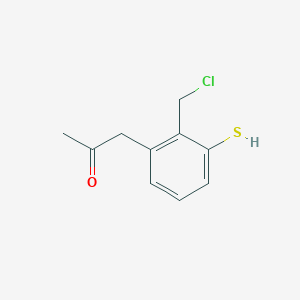
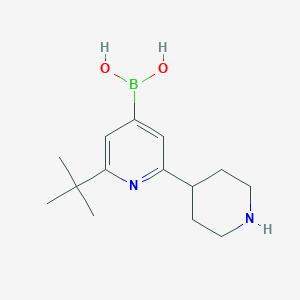
![(R)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14073741.png)
